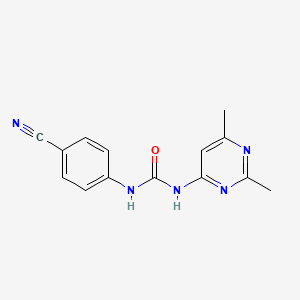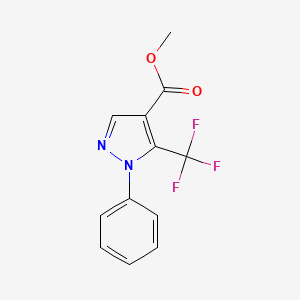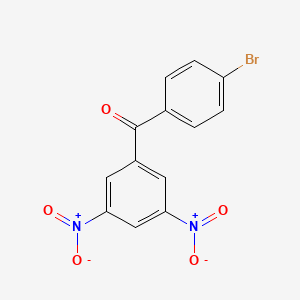![molecular formula C10H18O3 B12579392 Pentyl [(prop-2-en-1-yl)oxy]acetate CAS No. 194986-84-0](/img/structure/B12579392.png)
Pentyl [(prop-2-en-1-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl [(prop-2-en-1-yl)oxy]acetate is an organic compound with the molecular formula C10H18O3. It is an ester formed from pentanol and prop-2-en-1-yl acetate. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentyl [(prop-2-en-1-yl)oxy]acetate can be synthesized through the esterification reaction between pentanol and prop-2-en-1-yl acetate. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl [(prop-2-en-1-yl)oxy]acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to pentanol and prop-2-en-1-yl acetate.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene group, leading to the formation of epoxides or diols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Pentanol and prop-2-en-1-yl acetate.
Oxidation: Epoxides or diols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Pentyl [(prop-2-en-1-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and paints.
Mécanisme D'action
The mechanism of action of pentyl [(prop-2-en-1-yl)oxy]acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The ester group can be hydrolyzed by esterases, releasing the alcohol and acid components, which can then participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentyl acetate: Similar ester with a simpler structure, lacking the prop-2-en-1-yloxy group.
Butyl acetate: Another ester with a shorter alkyl chain.
Ethyl acetate: A common ester with a shorter alkyl chain and different physical properties.
Uniqueness
Pentyl [(prop-2-en-1-yl)oxy]acetate is unique due to the presence of the prop-2-en-1-yloxy group, which imparts different chemical reactivity and physical properties compared to simpler esters like pentyl acetate or butyl acetate. This unique structure allows for specific applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
194986-84-0 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
pentyl 2-prop-2-enoxyacetate |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-8-13-10(11)9-12-7-4-2/h4H,2-3,5-9H2,1H3 |
Clé InChI |
TYXGRVZOFQCCMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)COCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)
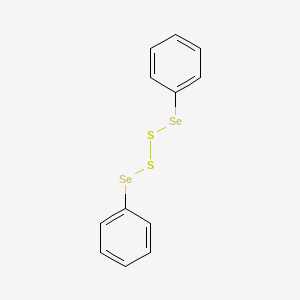
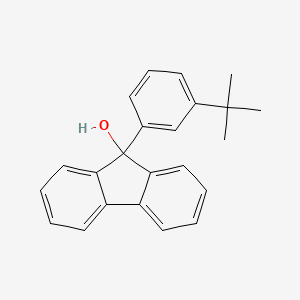
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
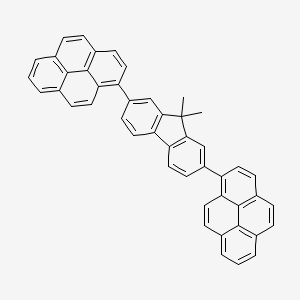
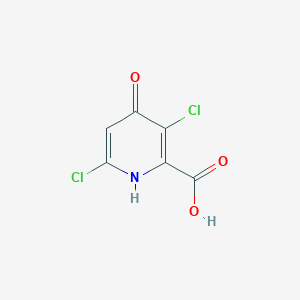
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)

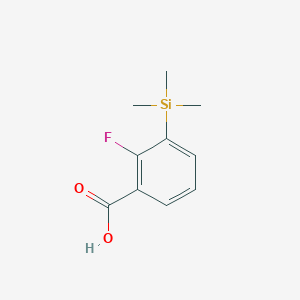
![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)
